
4-Amino-3-chloromethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-chloromethylpyridine is a heterocyclic organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, characterized by the presence of an amino group at the 4-position and a chloromethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-chloromethylpyridine can be achieved through several methods. One common approach involves the chlorination of 4-Amino-3-methylpyridine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of the methyl group with a chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, reduction, and chlorination steps, each optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-3-chloromethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Major Products:
- Substituted pyridines with various functional groups.
- Nitro and amino derivatives of pyridine.
- Coupled products with extended aromatic systems.
Aplicaciones Científicas De Investigación
4-Amino-3-chloromethylpyridine finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in the development of drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals, dyes, and polymers .
Mecanismo De Acción
The mechanism of action of 4-Amino-3-chloromethylpyridine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloromethyl group can undergo nucleophilic substitution reactions, modifying the activity of enzymes or receptors. These interactions can lead to changes in cellular pathways, influencing biological processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
4-Amino-3-methylpyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.
3-Amino-4-chloropyridine: The positions of the amino and chloromethyl groups are reversed, affecting its chemical behavior.
4-Amino-2-chloromethylpyridine: The chloromethyl group is at the 2-position, leading to distinct reactivity patterns
Uniqueness: 4-Amino-3-chloromethylpyridine is unique due to the specific positioning of its functional groups, which allows for targeted chemical modifications and diverse applications in various fields. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C6H7ClN2 |
|---|---|
Peso molecular |
142.58 g/mol |
Nombre IUPAC |
3-(chloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C6H7ClN2/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,3H2,(H2,8,9) |
Clave InChI |
WRBKSDSJMBTFEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC(=C1N)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


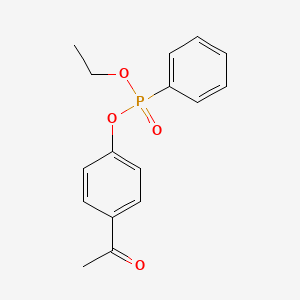
![6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one](/img/structure/B12613249.png)
![7-Chloro-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione](/img/structure/B12613250.png)
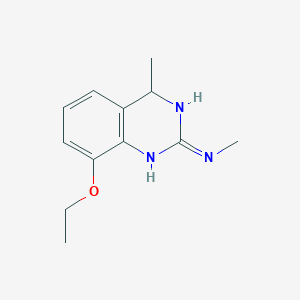
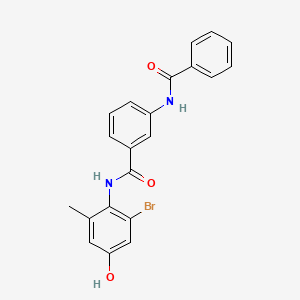
![4-Bromo-6-[(4-bromoanilino)methylidene]-2-iodocyclohexa-2,4-dien-1-one](/img/structure/B12613267.png)
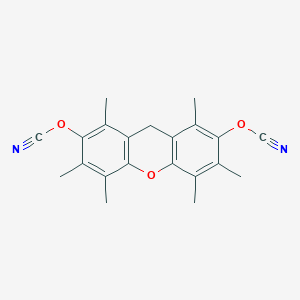
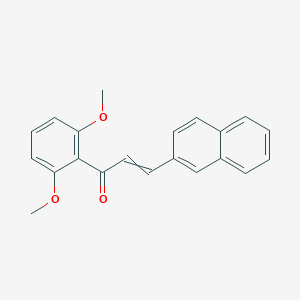
![1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid](/img/structure/B12613275.png)
![3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol](/img/structure/B12613282.png)

![4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol](/img/structure/B12613293.png)

![1-[2-(4-Methyl-1,3-thiazol-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12613320.png)
